(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one involves multiple steps, starting from basic steroidal precursors. The key steps include:
Formation of the butoxy group: This is typically achieved through an etherification reaction where a hydroxyl group on the steroid backbone is reacted with butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the pyrazole moiety: This involves the formation of a pyrazole ring through a cyclization reaction, often using hydrazine and an appropriate diketone.
Methylidene linkage: The final step involves the formation of the methylidene bridge, which is typically achieved through a condensation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group, where the butoxy moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, (16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one is used as a model compound to study the reactivity of steroidal estrogens and their derivatives. It is also used in the development of new synthetic methodologies for complex organic molecules.
Biology
In biology, this compound is used to study the effects of synthetic estrogens on cellular processes. It is particularly useful in research on hormone receptor interactions and the regulation of gene expression by estrogens.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In industry, this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one involves binding to estrogen receptors in target cells. This binding activates the receptors, leading to changes in gene expression and subsequent cellular responses. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various signaling pathways that regulate cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar steroidal structure but lacking the butoxy and pyrazole groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, similar in structure but with an ethinyl group at the C17 position.
Diethylstilbestrol: A synthetic non-steroidal estrogen with a different structure but similar biological activity.
Uniqueness
(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the butoxy group and the pyrazole moiety enhances its stability and receptor binding affinity, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C27H34N2O2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(16E)-3-butoxy-13-methyl-16-[(1-methylpyrazol-4-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C27H34N2O2/c1-4-5-12-31-21-7-9-22-19(14-21)6-8-24-23(22)10-11-27(2)25(24)15-20(26(27)30)13-18-16-28-29(3)17-18/h7,9,13-14,16-17,23-25H,4-6,8,10-12,15H2,1-3H3/b20-13+ |
InChI Key |
FBMXLHMQUBYVTL-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)C/C(=C\C5=CN(N=C5)C)/C4=O)C |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC(=CC5=CN(N=C5)C)C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.